Product packaging for Cbz-2'-pyridyl-L-Ala(Cat. No.:CAS No. 37535-55-0)

Cbz-2'-pyridyl-L-Ala

Cat. No.: B13391245
CAS No.: 37535-55-0
M. Wt: 300.31 g/mol
InChI Key: BTGYYJGNWHQHEJ-AWEZNQCLSA-N
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Description

Contextualization within Advanced Amino Acid and Peptide Chemistry Research

The synthesis and incorporation of non-canonical amino acids into peptides represent a cornerstone of modern chemical biology and drug discovery. These unique building blocks, including derivatives of pyridylalanine, expand the chemical diversity available for peptide engineering far beyond the 20 proteinogenic amino acids. The introduction of novel structures, such as the pyridyl group, allows for the fine-tuning of peptide properties, including solubility, stability, and receptor binding affinity. acs.orgnih.gov The carboxybenzyl (Cbz) protecting group on Cbz-2'-pyridyl-L-Ala is a well-established tool in peptide synthesis, preventing unwanted reactions at the amino terminus during chain elongation. This strategic protection is crucial for the controlled, stepwise assembly of complex peptide sequences. grace.com

The exploration of pyridylalanine derivatives is part of a larger effort to create peptides with enhanced therapeutic potential. By replacing natural aromatic amino acids like phenylalanine or tyrosine with pyridylalanine isomers, researchers can introduce unique electronic and steric properties. researchgate.net This can lead to improved pharmacological profiles, such as increased resistance to enzymatic degradation and enhanced target specificity.

Research Significance of Pyridylalanine Derivatives in Chemical Synthesis and Biology

Pyridylalanine derivatives, including the 2'-, 3'-, and 4'-isomers, are of considerable interest due to the versatile nature of the pyridine (B92270) ring. This heterocyclic moiety can participate in a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. These interactions are critical for defining the three-dimensional structure of peptides and their ability to bind to biological targets.

From a synthetic standpoint, the pyridine nitrogen introduces a site for potential modification, allowing for the late-stage functionalization of peptides. This can be exploited to attach labels, cross-linkers, or other chemical entities to a peptide chain. researchgate.net In a biological context, the incorporation of pyridylalanine can dramatically alter the properties of a peptide. For instance, the introduction of 3- and 4-pyridyl-alanine has been shown to enhance the aqueous solubility of glucagon, a peptide hormone with poor biophysical properties, without compromising its biological activity. acs.orgnih.govresearchgate.net This highlights the potential of pyridylalanine derivatives to address key challenges in peptide drug development. acs.orgnih.gov

Furthermore, enantiomerically pure pyridylalanines are valuable as they can act as substrates or inhibitors for enzymes like elastase from Pseudomonas aeruginosa, which is implicated in nosocomial infections. researchgate.net

Evolution of Synthetic Methodologies and Mechanistic Understanding in Pyridine-Containing Systems

The synthesis of pyridine-containing compounds, including pyridylalanine, has a rich history and continues to be an active area of research. organic-chemistry.orgijpsonline.com Early methods often involved multi-step sequences with limitations in yield and scalability. researchgate.netresearchgate.net However, significant advancements have been made in developing more efficient and versatile synthetic routes.

Modern approaches to pyridine synthesis include:

Metal-catalyzed cross-coupling reactions: These methods have become powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the efficient synthesis of substituted pyridines. ijpsonline.com

Domino and cascade reactions: These elegant strategies allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. rsc.orgrsc.orgnih.gov

Biocatalytic methods: The use of enzymes, such as phenylalanine ammonia (B1221849) lyases, offers a green and highly stereoselective approach to the synthesis of enantiomerically pure L-pyridylalanine analogues. acs.org

Mechanistic studies are crucial for understanding and optimizing these synthetic transformations. For example, computational studies using density functional theory (DFT) have provided valuable insights into the reaction pathways of pyridine-forming reactions, helping to rationalize observed product distributions and guide the development of new catalysts and reaction conditions. rsc.org Recent research has also explored novel photochemical rearrangements of pyridines, opening up new avenues for the synthesis of complex pyridine-containing scaffolds. chinesechemsoc.org

The ongoing development of synthetic methodologies and a deeper mechanistic understanding will undoubtedly continue to expand the accessibility and utility of pyridine-containing building blocks like this compound for advanced research in chemistry and biology.

Data and Findings

Physicochemical Properties of Pyridylalanine Derivatives

The physicochemical properties of pyridylalanine derivatives are central to their utility in peptide chemistry. The position of the nitrogen atom in the pyridine ring significantly influences the electronic distribution and steric profile of the amino acid side chain.

Property2'-pyridyl-L-Ala3'-pyridyl-L-Ala4'-pyridyl-L-Ala
pKa (Pyridine N) ~5.2~4.8~6.0
Hydrophilicity ModerateModerateHigh
Metal Chelating Ability StrongWeakModerate
Hydrogen Bonding AcceptorAcceptorAcceptor

This table is a representation of general trends and may vary based on the specific chemical context.

Synthetic Approaches to Pyridylalanine

A variety of synthetic strategies have been developed to access pyridylalanine derivatives. These methods can be broadly categorized as chemical and enzymatic approaches.

Synthetic MethodDescriptionKey Features
Chemical Synthesis Multi-step synthesis often starting from a corresponding pyridyl aldehyde or through the alkylation of a glycine (B1666218) equivalent. researchgate.netVersatile for producing various isomers and derivatives. Can be challenging to achieve high enantiopurity without resolution steps. researchgate.net
Biocatalytic Synthesis Utilizes enzymes, such as phenylalanine ammonia lyase (PAL), for the asymmetric amination of a pyridyl-substituted acrylic acid precursor. acs.orgHighly stereoselective, producing enantiomerically pure L-amino acids. Often performed under mild, aqueous conditions. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O4 B13391245 Cbz-2'-pyridyl-L-Ala CAS No. 37535-55-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37535-55-0

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C16H16N2O4/c19-15(20)14(10-13-8-4-5-9-17-13)18-16(21)22-11-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,18,21)(H,19,20)/t14-/m0/s1

InChI Key

BTGYYJGNWHQHEJ-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC=N2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=N2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Cbz 2 Pyridyl L Ala and Its Derivatives

Strategies for the Benzyloxycarbonyl (Cbz) Protecting Group in Amino Acid and Peptide Synthesis

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, was a pivotal development in peptide chemistry, enabling the controlled synthesis of oligopeptides. total-synthesis.combrieflands.com It protects the amino group as a carbamate, which is stable under various conditions, including exposure to bases and mild acids, making it orthogonal to many other protecting groups. total-synthesis.comorganic-chemistry.org

Optimized Cbz Protection and Deprotection Techniques

Cbz Protection: The standard method for introducing the Cbz group involves the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which utilize a base like sodium carbonate. total-synthesis.com Alternatively, organic bases can be employed. total-synthesis.com For enhanced reactivity or for substrates with specific requirements, other activated Cbz agents such as dibenzyloxycarbonyl anhydride (B1165640) (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) are utilized. total-synthesis.com

Cbz Deprotection: The most common method for Cbz group removal is hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst and a hydrogen source. total-synthesis.combrieflands.com This reaction proceeds via reduction to release toluene (B28343) and the unstable carbamic acid, which readily decarboxylates to yield the free amine. total-synthesis.com Transfer hydrogenation, using hydrogen donors other than H₂ gas, is also a viable and often more convenient alternative. total-synthesis.com

Recent advancements have focused on developing milder and more selective deprotection methods. For instance, a tandem deprotection/coupling process for peptide synthesis in water has been developed using a designer surfactant, TPGS-750-M, which facilitates the Cbz removal by hydrogenolysis in a micellar medium. researchgate.netgreentech.fr Another approach involves the use of 2-mercaptoethanol (B42355) with potassium phosphate (B84403) in N,N-dimethylacetamide for the nucleophilic deprotection of Cbz groups, which is advantageous for substrates sensitive to traditional hydrogenolysis or Lewis acid conditions. researchgate.netorganic-chemistry.org

Table 1: Optimized Cbz Protection and Deprotection Techniques

Technique Reagents and Conditions Key Features
Protection
Standard Benzyl chloroformate (Cbz-Cl), aqueous carbonate or organic base Widely used, reliable. total-synthesis.com
Activated Dibenzyloxycarbonyl anhydride (Cbz₂O), Cbz-OSu Higher reactivity for challenging substrates. total-synthesis.com
Deprotection
Hydrogenolysis H₂, Pd/C Clean, common, releases toluene and CO₂. total-synthesis.com
Transfer Hydrogenation H₂ donor (e.g., ammonium (B1175870) formate), Pd/C Avoids handling of H₂ gas. total-synthesis.com
Micellar Catalysis H₂, Pd/C, TPGS-750-M in water "Green" chemistry approach, tandem reactions possible. researchgate.netgreentech.fr
Nucleophilic Cleavage 2-mercaptoethanol, K₃PO₄, DMA Useful for sensitive substrates. researchgate.netorganic-chemistry.org
Lewis Acid Trimethylsilyl iodide (TMSI) Alternative to reductive methods. researchgate.net

Selective Cleavage of Cbz Groups in Complex Molecular Scaffolds

In the synthesis of complex molecules with multiple protecting groups, the selective cleavage of one Cbz group in the presence of others or different protecting groups is crucial. This "orthogonal" deprotection allows for the stepwise modification of a molecule.

While the Cbz group is generally stable to acidic conditions, it can be cleaved by strong acids like HBr. total-synthesis.combrieflands.com This provides an orthogonal removal strategy in the presence of acid-labile groups like tert-butyloxycarbonyl (Boc). Conversely, the Boc group can be removed with acid without affecting the Cbz group. organic-chemistry.org

Interesting selectivity has been observed with certain catalytic systems. For example, Otera's distannoxane catalyst can selectively cleave a Cbz group from an aziridinyl nitrogen in the presence of other N-Cbz groups. publish.csiro.aupublish.csiro.auresearchgate.net This selectivity is attributed to the longer, weaker N-C bond of the aziridinyl carbamate. publish.csiro.aupublish.csiro.auresearchgate.net Furthermore, Ni(0)-catalyzed reactions have been shown to chemospecifically cleave a Cbz group from a heteroaromatic nitrogen while leaving a Cbz group on a basic amine intact. total-synthesis.comresearchgate.net The presence of functionalities like olefins, benzyl esters, and azides can also influence the choice of deprotection method, as they may be susceptible to reduction under standard hydrogenolysis conditions. organic-chemistry.org

Asymmetric Synthesis of the 2-Pyridyl-L-Alanine Moiety

The synthesis of enantiomerically pure α-amino acids is of paramount importance for their use in pharmaceuticals and other bioactive compounds. The 2-pyridyl-L-alanine moiety presents a unique synthetic challenge due to the electronic properties of the pyridine (B92270) ring.

Enantioselective and Diastereoselective Approaches to Pyridyl-substituted Amino Acids

Several methodologies have been developed for the asymmetric synthesis of pyridyl-substituted amino acids. One notable approach involves the asymmetric hydrogenation of (2-pyridyl)dehydroamino acid derivatives. acs.org In this method, the dehydroamino acid is first converted to its corresponding N-oxide, which then undergoes hydrogenation using a chiral rhodium catalyst, such as (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄, followed by reduction of the N-oxide to yield the desired (2-pyridyl)alanine with good enantiomeric excess. acs.org

Another strategy is the conjugate addition of a chiral lithium amide to a tert-butyl 3-(pyridyl)propenoate. rsc.org While this method shows high diastereoselectivity for 3- and 4-pyridyl substituted propenoates, additions to 2-pyridyl analogues often result in low diastereoselectivity unless the pyridine ring is substituted. rsc.org

Transition-metal-assisted synthesis provides another avenue. For instance, optically pure D- and L-pyridylalanines have been synthesized using such methods. acs.org Additionally, photoredox catalysis has emerged as a powerful tool for preparing α-heteroaryl α-amino acid derivatives through the regiospecific activation of halogenated pyridines and their conjugate addition to dehydroalanine (B155165) derivatives. researchgate.net Organocatalysis has also been successfully applied to the enantioselective synthesis of heteroaromatic α-amino acid esters, including those with a 3-pyridine moiety. acs.org

Incorporation of Pyridine into Amino Acid Side Chains

The incorporation of a pyridine ring into the side chain of an amino acid can be achieved through various synthetic routes. researchgate.netthieme-connect.com A versatile strategy for creating heterocyclic α-amino acids involves using components with a masked glycinyl moiety in multicomponent reactions like the Biginelli and Hantzsch cyclocondensations, which can lead to pyridyl-α-alanines. researchgate.net

For the direct functionalization of existing amino acid scaffolds, palladium-catalyzed C-H activation has been employed. For example, 3-pyridylalanine derivatives have been synthesized by reacting a protected alanine (B10760859) with 3-pyridyl bromide. acs.org The reactivity in such cross-coupling reactions can be highly dependent on the protecting groups and the specific template used. acs.org The use of a pyridoxal-mimicking organocatalyst allows for the decarboxylative functionalization of simple amino acids, providing another route to medicinally valuable pyridyl-containing amines. researchgate.net

Table 2: Asymmetric Synthesis Approaches for Pyridyl-Alanine

Method Key Reagents/Catalysts Enantioselectivity (ee) / Diastereoselectivity (de)
Asymmetric Hydrogenation of N-oxide (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄ 80-83% ee acs.org
Chiral Lithium Amide Conjugate Addition Homochiral lithium N-benzyl-N-α-methyl-4-methoxybenzylamide High de for 3- & 4-pyridyl, low for 2-pyridyl rsc.org
Organocatalysis Chiral organocatalysts Up to 89% ee for 3-pyridyl derivative acs.org
Photoredox Catalysis Photoredox catalysts, halopyridines Broad scope for heteroaryl amino acids researchgate.net

Synthetic Routes for Incorporating Cbz-2'-pyridyl-L-Ala into Peptidic Structures

The incorporation of this compound into peptides follows the general principles of peptide synthesis, which can be carried out in solution or on a solid phase (Solid-Phase Peptide Synthesis, SPPS). brieflands.compeptide.com In both approaches, the amino group of the incoming amino acid is protected (in this case, with Cbz), while its carboxylic acid is activated for coupling with the free amino group of the growing peptide chain. peptide.com

In solution-phase synthesis, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate amide bond formation while minimizing racemization. After the coupling step, the Cbz group of the newly added residue is removed to allow for the next coupling cycle. brieflands.com

For SPPS, an N-terminally protected amino acid (e.g., Fmoc- or Boc-protected) is first attached to a solid resin support. brieflands.comcarlroth.com The protecting group is then removed, and the next protected amino acid, such as this compound, is coupled to the resin-bound amino group. peptide.comlsu.edu While Cbz is less common in modern SPPS compared to Fmoc or Boc, it can be used, especially in fragment condensation strategies where protected peptide segments are synthesized in solution and then coupled on the solid phase. peptide.com

A recent development is the use of tandem deprotection/coupling reactions in aqueous micellar solutions. researchgate.netgreentech.fr This approach allows for the in-situ deprotection of a Cbz-protected peptide followed by coupling with the next Cbz-protected amino acid, streamlining the synthesis process and improving its environmental footprint. researchgate.netgreentech.fr The choice of protecting groups on other trifunctional amino acids within the peptide must be orthogonal to the Cbz cleavage conditions to ensure the integrity of the final peptide. peptide.com For example, if hydrogenolysis is used to remove the Cbz group, other functionalities sensitive to reduction must be avoided or protected accordingly. organic-chemistry.org

Advanced Solution-Phase Peptide Coupling Strategies

Solution-phase peptide synthesis, while a classical approach, remains a powerful tool for the synthesis of peptides containing modified amino acids like this compound. The success of this method hinges on the choice of coupling reagents and reaction conditions to facilitate efficient amide bond formation while minimizing side reactions. sigmaaldrich.com

The synthesis of peptides containing pyridylalanine can be challenging due to the steric hindrance posed by the pyridyl group. The use of potent activating reagents is often necessary to achieve high coupling yields. A historical example demonstrated the successful coupling of a carbobenzoxy-protected 2-pyridylalanine to glycine (B1666218) benzyl ester using dicyclohexylcarbodiimide (DCC), yielding the corresponding dipeptide. rsc.org

Modern solution-phase strategies often employ a convergent approach, where smaller peptide fragments are synthesized and then ligated. This can be more efficient for producing larger peptides. For instance, a novel method utilizing isostearyl-mixed anhydride coupling has been developed, which allows for the efficient synthesis of dipeptide fragments, even those containing sterically hindered N-methyl amino acids. sci-hub.se This approach, combined with the use of specialized C-terminal protecting groups, can streamline the synthesis of complex peptides in solution. sci-hub.se

Table 1: Comparison of Coupling Reagents in Solution-Phase Synthesis

Coupling ReagentAdvantagesDisadvantages
Dicyclohexylcarbodiimide (DCC)Effective for standard couplings. rsc.orgCan lead to the formation of N-acylurea byproducts.
Isostearyl-mixed anhydridesHigh yields, suitable for sterically hindered amino acids. sci-hub.seRequires specific reaction conditions and reagents. sci-hub.se
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)Can be used in both solution and solid-phase synthesis. peptide.comMay require optimization for specific amino acid couplings. peptide.com

Solid-Phase Peptide Synthesis (SPPS) Applications with Modified Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemical peptide synthesis, prized for its efficiency and amenability to automation. nih.govresearchgate.net The core principle involves anchoring the C-terminal amino acid to an insoluble polymer support and sequentially adding amino acid residues. sigmaaldrich.comresearchgate.net The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is widely used due to its mild deprotection conditions. nih.gov

The incorporation of modified amino acids like pyridylalanine into peptides via SPPS is a common strategy to enhance their biological properties. rsc.org The use of pre-synthesized, protected building blocks, such as Fmoc-protected pyridylalanine derivatives, is standard practice. nih.gov However, challenges can arise, including difficult coupling reactions and potential side reactions. For example, the synthesis of peptides containing 2-pyridylalanine has been reported to encounter issues such as racemization and difficult couplings at certain positions in the peptide sequence. nih.govnih.gov

To overcome these challenges, various strategies have been developed. The choice of coupling reagent is critical; reagents like HBTU/HOBt or DIC/Oxyma are often used to ensure efficient amide bond formation. In cases of peptide aggregation, which can hinder coupling efficiency, microwave-assisted SPPS can be employed to improve yields. rsc.org Furthermore, the selection of the solid support, such as a Cl-Trt(2-Cl) resin for peptides with a C-terminal carboxylic acid, can be crucial for a successful synthesis. nih.gov

Table 2: Key Considerations for SPPS with Modified Amino Acids

FactorImportanceExamples/Strategies
Protecting Groups Essential for directing the reaction and preventing side reactions.Fmoc for α-amino groups; side-chain protecting groups as needed. nih.gov
Coupling Reagents Crucial for efficient peptide bond formation.HBTU, HATU, DIC, PyBOP. bachem.com
Solid Support Influences the properties of the final peptide.Wang resin, Rink amide resin, Chlorotrityl resin. nih.gov
Reaction Conditions Can affect coupling efficiency and side reactions.Use of additives like HOBt, microwave irradiation. peptide.com

Mitigation of Epimerization in Peptide Bond Formation

Epimerization, the loss of stereochemical integrity at the α-carbon of an amino acid during peptide bond formation, is a significant side reaction in peptide synthesis. mdpi.comresearchgate.net This is particularly a concern for amino acids prone to racemization, and 2-pyridylalanine has been identified as being susceptible to this issue. nih.govresearchgate.net The formation of an oxazolone (B7731731) intermediate is a key pathway for racemization. researchgate.net

Several strategies have been developed to suppress epimerization. The choice of coupling reagent and the addition of specific additives are critical. For instance, the combination of T3P (n-propanephosphonic acid anhydride) and pyridine has been shown to be a mild and effective system for amide bond formation with low epimerization. researchgate.netrsc.org

The use of additives is a common approach. While N-hydroxy compounds are often used to suppress racemization, they may not be sufficient in all cases. researchgate.net Research has shown that the addition of cupric (II) salts, such as CuCl2, can effectively eliminate the racemization of certain amino acids during coupling reactions, even when N-hydroxy compounds fail. researchgate.netnih.gov In one study, the simultaneous use of 1-hydroxybenzotriazole and Cu2+ ions in carbodiimide-mediated couplings resulted in less than 0.1% of the D-epimer. nih.gov Another approach involves the use of thiol-labile amino protecting groups, which can suppress racemization by avoiding the base-catalyzed formation of the problematic oxazolone intermediate. nih.gov

Table 3: Strategies to Mitigate Epimerization

StrategyMechanism of ActionEffectiveness
T3P and Pyridine Provides a mild coupling environment that minimizes epimerization. researchgate.netrsc.orgHigh yields with very low epimerization for various substrates. researchgate.net
Cupric (II) Salts (e.g., CuCl2) Acts as an effective racemization suppressant, particularly in carbodiimide-mediated couplings. researchgate.netnih.govCan eliminate racemization where other additives fail. researchgate.net
Thiol-Labile Protecting Groups Prevents the formation of the oxazolone intermediate that leads to racemization. nih.govGreatly suppresses main side reactions, including racemization. nih.gov

Chiral Auxiliary and Ligand-Mediated Approaches in Synthesis

The asymmetric synthesis of amino acids and their derivatives often relies on the use of chiral auxiliaries and ligands to control stereochemistry. These approaches are fundamental in producing enantiomerically pure compounds like this compound.

Design and Application of Chiral Auxiliaries in Pyridine Chemistry

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. thieme-connect.com In pyridine chemistry, the design of effective chiral auxiliaries is crucial for the asymmetric synthesis of functionalized pyridines. acs.org A significant challenge is to achieve high stereoselectivity without compromising catalytic activity, as steric hindrance near the nitrogen atom can limit the reaction scope. acs.org

Various types of chiral auxiliaries have been developed and applied in asymmetric synthesis, including those derived from amino acids, carbohydrates, and camphor. thieme-connect.com For example, pseudoephedrine has been used as a chiral auxiliary in the highly stereoselective alkylation of amides to produce α-amino acids with high optical purity. thieme-connect.com In the context of pyridine-containing molecules, chiral acetals have been evaluated as auxiliaries in reactions like the Diels-Alder reaction, demonstrating their potential as effective stereochemical directors. sfu.ca The development of modular and tunable chiral pyridine units (CPUs) with rigid, fused-ring frameworks aims to overcome the paradox between reactivity and stereoselectivity by minimizing local steric hindrance while allowing for a tunable peripheral environment. acs.org

Catalytic Asymmetric Transformations Utilizing Pyridyl-Based Ligands

Chiral pyridine-containing ligands are extensively used in transition-metal-catalyzed asymmetric catalysis due to their strong coordination to a wide variety of metals and the rigid, well-defined structure of the pyridine ring. researchgate.netdiva-portal.org These ligands can be categorized based on the number of pyridine units and their connectivity, such as monopyridines, bipyridines, and terpyridines. researchgate.net

The development of new chiral pyridine-derived ligands is an active area of research. acs.org For instance, chiral 2,2′-bipyridine ligands have shown superior catalytic activity in nickel-catalyzed reactions. acs.org Pyridine-2,6-bis(oxazoline) (pybox) ligands, derived from readily available chiral 2-amino alcohols, are another popular class of tridentate ligands used in asymmetric catalysis. nih.gov The catalytic properties of these metal-pybox complexes can be further modulated by the addition of other ligands to enhance their utility. nih.gov

Pyridyl-containing ligands have been successfully applied in a range of asymmetric transformations, including palladium-catalyzed allylic alkylations and the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. diva-portal.orgdiva-portal.org The stereochemical outcome of these reactions is often determined by the absolute configuration of the chiral center in the ligand. diva-portal.orgdiva-portal.org

Table 4: Examples of Pyridyl-Based Ligands in Asymmetric Catalysis

Ligand TypeExample ApplicationMetal CatalystReference
Chiral Pyridyl PyrrolidinePalladium-catalyzed allylic alkylationPalladium diva-portal.orgdiva-portal.org
Chiral Pyridyl OxazolinePalladium-catalyzed allylic alkylationPalladium diva-portal.orgdiva-portal.org
C2-Symmetric 2,2'-BipyridinesEnantioselective addition of diethylzinc to benzaldehydeZinc diva-portal.orgdiva-portal.org
Pyridine-2,6-bis(oxazoline) (pybox)Enantioselective nitrenoid chemistryRuthenium nih.gov
Chiral 2,2′-Bipyridine (Me-SBpy)Carboxylation of benzylic halides with CO2Nickel acs.orgresearchgate.net

Derivatization Strategies for Pyridyl-Containing Amino Acids

The derivatization of pyridyl-containing amino acids is a key strategy for modulating their physicochemical properties and biological activity. rsc.org These modifications can be targeted at either the amino acid backbone or the pyridine ring itself.

One common derivatization involves the protection of the α-amino group, for which the carbobenzoxy (Cbz) group is a widely used protecting group. organic-chemistry.org The Cbz group is stable under many reaction conditions but can be removed by methods such as catalytic hydrogenolysis. organic-chemistry.org Another important protecting group is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is central to many solid-phase peptide synthesis strategies. jasco-global.com

Functionalization of the pyridine ring itself offers another avenue for creating diverse derivatives. This can involve the introduction of various substituents onto the ring to alter properties like solubility, metabolic stability, and binding affinity. rsc.org For example, late-stage functionalization techniques, such as those employing photoredox catalysis, allow for the introduction of alkyl or other groups onto the pyridine ring of complex molecules. unimi.it Another approach is the dearomatization of the pyridine ring, which can be achieved using chiral copper hydride catalysts to create enantioenriched C4-functionalized heterocycles. nih.gov Furthermore, the nitrogen atom of the pyridine ring can be oxidized to form N-oxides, which can then be used in further synthetic transformations. mdpi.com

The synthesis of pyridylalanine derivatives can be achieved through various routes, including chemoenzymatic methods that utilize enzymes like α-chymotrypsin to achieve stereoselectivity. researchgate.net These synthetic strategies provide access to a wide range of pyridyl-containing amino acid derivatives for incorporation into peptides and other bioactive molecules.

In Depth Mechanistic Investigations of Cbz 2 Pyridyl L Ala Reactions

Elucidation of Reaction Mechanisms in Pyridine (B92270) Functionalization

The functionalization of the pyridine ring is a cornerstone of synthetic chemistry, and understanding the underlying mechanisms is paramount for regioselective modifications.

In the context of pyridine functionalization, several mechanistic pathways have been proposed, often depending on the specific reagents and conditions employed. One common approach involves the activation of the pyridine ring. For instance, in metal-free phosphination, the reaction can be initiated by the nucleophilic attack of pyridine on an activating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf2O) to form a pyridinium (B92312) triflyl salt. mdpi.com This activation enhances the electrophilicity of the pyridine ring, facilitating subsequent nucleophilic attack.

Another significant pathway for pyridine functionalization is through radical intermediates. Photochemical methods can generate pyridinyl radicals from pyridinium ions via single-electron transfer (SET). recercat.catnih.gov These pyridinyl radicals can then couple with other radical species, offering a distinct regioselectivity compared to classical Minisci-type reactions. recercat.catnih.gov The specific position of functionalization (e.g., C2, C3, or C4) is influenced by factors such as the nature of the substituent on the pyridine ring, the type of radical generated, and the presence of catalysts or additives. recercat.catbeilstein-journals.orgresearchgate.net For example, some methods achieve C3-selective functionalization by forming a 1,4-dihydropyridine (B1200194) intermediate that then reacts with an electrophile before rearomatization. researchgate.net

Transition-metal catalysis also plays a crucial role in pyridine C-H functionalization. beilstein-journals.org Mechanisms often involve the coordination of the pyridine nitrogen to a metal center, followed by C-H activation to form a metallacyclic intermediate. beilstein-journals.org This intermediate can then undergo various transformations, such as insertion or cross-coupling reactions, to introduce new functional groups. beilstein-journals.org The regioselectivity in these cases is often dictated by the directing effect of the nitrogen atom and the steric and electronic properties of the catalyst and substrates.

Stereoselectivity and Diastereoselectivity Mechanism Studies in Auxiliary-Controlled Reactions

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of reactions by inducing the formation of one diastereomer over another. msu.eduyoutube.comnumberanalytics.com The mechanism of this control often relies on the formation of a rigid, cyclic transition state where steric and electronic interactions favor a specific orientation of the reactants. msu.eduyoutube.com

In reactions involving chiral auxiliaries, such as those based on the Evans oxazolidinone system, the auxiliary creates a chiral environment that directs the approach of incoming reagents. youtube.com The stereoselectivity arises from the energy difference between the diastereomeric transition states. inflibnet.ac.in For example, in aldol (B89426) reactions, chelation of the enolate to a Lewis acid can form a six-membered ring transition state, where bulky groups preferentially occupy equatorial positions to minimize steric strain. youtube.com This conformational preference translates into high diastereoselectivity in the product.

The choice of auxiliary and reaction conditions can significantly influence the degree and sense of diastereoselectivity. numberanalytics.comnih.gov For instance, the use of different Lewis acids or the presence of specific catalysts can switch the preferred diastereomer by altering the geometry of the transition state. nih.gov Computational studies are often employed to model these transition states and rationalize the observed stereochemical outcomes. nih.gov

Kinetic and Thermodynamic Parameters of Synthetic Pathways

The efficiency and outcome of a synthetic pathway are governed by its kinetic and thermodynamic parameters. Kinetic control favors the product that is formed fastest, proceeding through the lowest energy transition state, while thermodynamic control favors the most stable product. inflibnet.ac.in

In dipeptide synthesis, for example, kinetic studies can reveal the rate-determining step and the influence of various factors such as reactant concentrations, pH, and temperature on the reaction rate. mdpi.com For the non-enzymatic synthesis of Cbz-Phe-Leu using a condensing agent in a reversed micellar system, the reaction rate and maximum yield were found to be dependent on the concentration of the condensing agent (DCC), the water content, and the pH. mdpi.com Such studies allow for the optimization of reaction conditions to maximize product formation in a reasonable timeframe. mdpi.com

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Cbz-2'-pyridyl-L-Ala Reaction

ParameterValueConditions
Rate Constant (k)2.5 x 10⁻³ M⁻¹s⁻¹25 °C, pH 7.4
Activation Energy (Ea)55 kJ/mol-
Enthalpy of Reaction (ΔH)-25 kJ/molStandard State
Entropy of Reaction (ΔS)-50 J/mol·KStandard State
Gibbs Free Energy (ΔG)-10.1 kJ/mol25 °C

This table presents hypothetical data for illustrative purposes and is not based on actual experimental results for this compound.

Role of Protecting Groups in Reaction Stereochemistry and Efficiency

Protecting groups are essential tools in organic synthesis, particularly in complex molecules with multiple functional groups. wiley-vch.denih.gov The carboxybenzyl (Cbz) group is a widely used protecting group for amines. organic-chemistry.orgacs.org Its primary role is to prevent the amine from undergoing unwanted reactions while other parts of the molecule are being modified. wiley-vch.denih.govorganic-chemistry.org

Beyond simple protection, protecting groups can profoundly influence the stereochemical course of a reaction. nih.gov This can occur through several mechanisms:

Neighboring group participation: An adjacent protecting group can directly participate in the reaction, forming a cyclic intermediate that shields one face of the molecule and directs the incoming reagent to the opposite face. nih.gov

Conformational constraint: Bulky protecting groups can lock the molecule into a specific conformation, which in turn dictates the stereochemical outcome of a subsequent reaction by controlling the accessibility of different reaction sites. nih.gov

Electronic effects: The electronic nature of the protecting group can influence the reactivity and selectivity of nearby functional groups.

Enzymatic Studies on Amino Acid Transformations and N-N Bond Formation (Contextual)

While the core of this article focuses on the chemical reactions of this compound, it is contextually relevant to consider enzymatic transformations of amino acids and the formation of nitrogen-nitrogen (N-N) bonds, as these processes highlight nature's strategies for achieving high selectivity and efficiency.

Enzymes are highly specific catalysts that can perform complex chemical transformations under mild conditions. nih.gov In the context of amino acid metabolism, enzymes catalyze a vast array of reactions, including transamination, decarboxylation, and peptide bond formation. mdpi.com The high stereoselectivity of enzymatic reactions is a result of the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment that selectively binds one enantiomer of the substrate and orients it for reaction. mdpi.com

The formation of N-N bonds is a challenging chemical transformation, as it involves the coupling of two nucleophilic nitrogen atoms. nih.govacs.orgbiorxiv.org Nature has evolved specialized enzymes, termed NNzymes, to catalyze this reaction. nih.govacs.org These enzymes often employ metal cofactors or radical mechanisms to overcome the inherent electronic repulsion between two nitrogen atoms. biorxiv.org For example, some heme-dependent enzymes are proposed to generate a nitrenoid intermediate, which effectively reverses the polarity of one of the nitrogen atoms, allowing it to be attacked by a nucleophilic amine. biorxiv.org Understanding these enzymatic mechanisms can provide inspiration for the development of new synthetic methods for N-N bond formation. nih.govacs.org

Advanced Spectroscopic and Structural Characterization of Cbz 2 Pyridyl L Ala Compounds

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and conformation.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information for mapping the structure of Cbz-2'-pyridyl-L-Ala. The expected chemical shifts are predicted based on the analysis of its constituent fragments: the N-terminal carboxybenzyl (Cbz) protecting group, the L-alanine core, and the 2'-pyridyl moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic region (δ 7.0-8.5 ppm) would contain signals from the monosubstituted benzene ring of the Cbz group and the 2-substituted pyridine (B92270) ring. The proton ortho to the pyridine nitrogen (H-6') is expected to be the most deshielded. The alanine (B10760859) α-proton (α-H) would appear as a multiplet, coupled to both the adjacent N-H proton and the β-protons of the methyl group. The benzylic protons of the Cbz group would likely appear as a singlet, while the alanine methyl group would be a doublet.

¹³C NMR Spectroscopy: The carbon spectrum provides a count of the unique carbon atoms and information about their chemical environment. hmdb.canih.gov The spectrum would feature signals for the carbonyl carbons of the carbamate and the carboxylic acid, typically in the δ 170-180 ppm range. The aromatic carbons of the phenyl and pyridyl rings would resonate between δ 120-150 ppm, with the carbon attached to the pyridine nitrogen (C-2') being significantly deshielded. chemicalbook.com The alanine α-carbon and methyl carbon would appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound The following data is predictive and based on known values for similar structural motifs.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Alanine-COOH~10-12 (broad s)~175.0
Cbz-C=O-~156.0
Pyridyl C2'-~158.0
Pyridyl C6'~8.4 (d)~149.0
Pyridyl C4'~7.6 (t)~137.0
Cbz Phenyl (para/ortho)~7.3-7.4 (m)~128.5
Cbz Phenyl (meta)~7.3-7.4 (m)~128.0
Cbz Phenyl (ipso)-~136.0
Pyridyl C3'~7.2 (d)~123.0
Pyridyl C5'~7.1 (t)~121.0
Amide N-H~7.0 (d)-
Cbz CH₂~5.1 (s)~67.0
Alanine α-CH~4.5 (q)~52.0
Alanine β-CH₃~1.5 (d)~18.0

While 1D NMR suggests a structure, 2D NMR experiments are crucial for confirming atomic connectivity and probing the molecule's spatial arrangement. scielo.org.mx

COSY (Correlation Spectroscopy): This homonuclear experiment would definitively establish proton-proton coupling networks. Key correlations would be observed between the alanine α-H and its N-H and β-CH₃ protons, as well as among the coupled protons within the pyridyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, confirming the assignments made in the 1D spectra. For instance, it would correlate the alanine α-H signal with the α-C signal and the methyl proton doublet with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the structural fragments. Expected key correlations would include the alanine α-H to the carboxylic acid carbonyl carbon and the Cbz carbonyl carbon, and the benzylic protons of the Cbz group to the Cbz carbonyl and phenyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical insights into the molecule's preferred conformation. NOE correlations between the alanine α-H and protons on both the Cbz phenyl ring and the pyridyl ring would help define the rotational orientation around the various single bonds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₇H₁₈N₂O₄), the theoretical monoisotopic mass can be calculated with high precision. The fragmentation pattern observed in the mass spectrum (MS/MS) offers further structural confirmation by revealing characteristic neutral losses and fragment ions.

Predicted HRMS Data and Fragmentation for this compound

Parameter Value / Description
Molecular Formula C₁₇H₁₈N₂O₄
Theoretical Exact Mass [M+H]⁺ 315.1339 Da
Major Fragmentation Pathways Cleavage of the benzylic C-O bond
Loss of CO₂ from the carbamate
Cleavage of the amide bond
Fragmentation of the pyridyl ring
Predicted Fragment Ion (m/z) Proposed Structure / Neutral Loss
271.1441[M+H - CO₂]⁺
221.1077[M+H - C₇H₇O]⁺ (Loss of benzyl (B1604629) group)
167.0866[Pyridyl-Ala]⁺ (Loss of Cbz group)
91.0543[C₇H₇]⁺ (Tropylium ion)

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. nih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.netresearchgate.net this compound contains two primary chromophores: the benzene ring of the Cbz group and the pyridine ring. The UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within these aromatic systems. rsc.org

Predicted Spectroscopic Data (IR and UV-Vis) for this compound

Spectroscopy Type Feature Predicted Wavenumber (cm⁻¹) / Wavelength (λₘₐₓ, nm)
IR O-H Stretch (Carboxylic Acid)3300-2500 (broad)
N-H Stretch (Amide)~3300
Aromatic C-H Stretch~3100-3000
C=O Stretch (Carboxylic Acid)~1720
C=O Stretch (Carbamate)~1690
Aromatic C=C and C=N Stretches~1600-1450
UV-Vis π→π* (Benzene)~255-265 nm
π→π* (Pyridine)~260-270 nm

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org Obtaining suitable crystals of this compound would allow for the unambiguous confirmation of its covalent structure, absolute stereochemistry (confirming the L-configuration at the α-carbon), and detailed conformational parameters such as bond lengths, bond angles, and torsion angles.

Furthermore, the crystal structure would reveal intermolecular interactions, such as hydrogen bonding. It is highly probable that strong hydrogen bonds would form, potentially involving the carboxylic acid proton and the pyridine nitrogen atom, or between the amide N-H and a carbonyl oxygen of a neighboring molecule. These interactions dictate the crystal packing and influence the material's physical properties.

Advanced Chromatographic Techniques for Purity and Chiral Analysis

Chromatographic methods are essential for assessing the chemical and enantiomeric purity of this compound.

Purity Analysis: High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column (e.g., C18), is the standard method for determining chemical purity. The sample is analyzed to detect and quantify any impurities, such as starting materials or by-products from the synthesis. A high-purity sample would ideally show a single major peak in the chromatogram.

Chiral Analysis: As this compound is a chiral compound, verifying its enantiomeric purity is critical. This is achieved using chiral chromatography. tandfonline.comchromatographytoday.comsigmaaldrich.com Chiral HPLC, employing a chiral stationary phase (CSP) often based on polysaccharide derivatives, can separate the L-enantiomer from its corresponding D-enantiomer. yakhak.org This analysis is crucial to confirm that the synthesis and purification processes have not caused racemization and to quantify the enantiomeric excess (e.e.). nih.gov

Method Development for Analytical and Preparative Chromatography

The development of effective HPLC methods is fundamental for both the analysis and large-scale purification of this compound. The process involves a systematic optimization of chromatographic parameters to achieve adequate separation from impurities and to enable efficient isolation of the target compound.

Analytical Method Development:

The primary goal of analytical method development is to establish a reliable procedure for the qualitative and quantitative analysis of this compound. This typically involves screening various stationary phases and mobile phase compositions to achieve optimal resolution, peak shape, and analysis time. For N-protected amino acids like this compound, reversed-phase HPLC is a commonly employed technique.

Initial method scouting often involves testing a range of C18 columns with varying properties. The mobile phase typically consists of a mixture of an aqueous component (often with a pH-modifying additive like trifluoroacetic acid or formic acid to ensure consistent ionization of the analyte) and an organic modifier such as acetonitrile or methanol. Gradient elution is frequently utilized to ensure the timely elution of all components in a sample mixture.

Key parameters that are systematically optimized include:

Column Chemistry: Different C18 phases (e.g., end-capped, polar-embedded) are evaluated for their selectivity towards the analyte and its potential impurities.

Mobile Phase Composition: The organic modifier, aqueous buffer, and pH are adjusted to fine-tune retention and selectivity.

Gradient Profile: The slope and duration of the organic modifier gradient are optimized to ensure good separation of all peaks.

Flow Rate and Temperature: These parameters are adjusted to improve efficiency and reduce analysis time.

Detection Wavelength: A UV detector is commonly used, and the wavelength is selected based on the chromophore of the Cbz-protecting group, typically around 254 nm.

A representative, though not specific to this exact molecule, set of analytical conditions for a similar N-Cbz protected amino acid might look as follows:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

Preparative Chromatography:

Once a robust analytical method is established, it can be scaled up for preparative chromatography to isolate larger quantities of this compound. The primary objective of preparative HPLC is to maximize throughput and purity. This involves transitioning from an analytical-scale column to a larger preparative-scale column with a higher loading capacity.

The scaling process requires careful consideration of several factors to maintain the separation quality achieved at the analytical scale. The flow rate is increased proportionally to the cross-sectional area of the preparative column. The gradient profile may also need to be adjusted to account for the larger column volume. Sample loading studies are crucial to determine the maximum amount of crude material that can be injected without compromising the resolution between the target compound and its impurities.

A hypothetical preparative HPLC method derived from the analytical conditions above is outlined in the following table:

ParameterCondition
Column C18, 50 x 250 mm, 10 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 100 mL/min
Detection UV at 254 nm
Sample Loading Up to 1 gram per injection

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Determining the enantiomeric purity of this compound is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral HPLC is the gold standard for separating and quantifying enantiomers.

Method Development for Chiral Separation:

The development of a chiral HPLC method involves the selection of a suitable chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of this compound. For N-protected amino acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, and macrocyclic glycopeptide-based CSPs have proven to be effective.

The mobile phase composition is a critical factor in achieving enantioseparation. In normal-phase mode, mixtures of alkanes (like hexane or heptane) with an alcohol (such as isopropanol or ethanol) are commonly used. The addition of a small amount of an acidic or basic modifier can sometimes improve peak shape and resolution.

The general steps for developing a chiral HPLC method include:

CSP Screening: A variety of commercially available chiral columns are screened to identify one that provides baseline or near-baseline separation of the enantiomers.

Mobile Phase Optimization: The ratio of the alkane to the alcohol is adjusted to optimize the retention times and the resolution between the enantiomeric peaks.

Flow Rate and Temperature: These parameters are optimized to enhance separation efficiency.

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol (90:10, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

Enantiomeric Purity Determination:

Once a suitable chiral method is developed and validated, it can be used to determine the enantiomeric excess (e.e.) of a sample of this compound. The chromatogram will show two distinct peaks corresponding to the L- and D-enantiomers. The area of each peak is integrated, and the enantiomeric excess is calculated using the following formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

For a sample of this compound, the goal is to demonstrate a high enantiomeric excess, confirming that the desired L-enantiomer is the predominant form.

The following table illustrates hypothetical results from a chiral HPLC analysis of a this compound sample, demonstrating the determination of its enantiomeric purity.

EnantiomerRetention Time (min)Peak Area
Cbz-2'-pyridyl-L -Ala12.599500
Cbz-2'-pyridyl-D -Ala15.2500
Total Area 100000
Enantiomeric Excess (e.e.) 99.0%

These detailed chromatographic methods are essential for the quality control and characterization of this compound, ensuring its chemical and stereochemical integrity for any subsequent application.

Computational Chemistry and Theoretical Approaches for Cbz 2 Pyridyl L Ala

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

A thorough search for studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic properties and predict the reactivity of Cbz-2'-pyridyl-L-Ala yielded no specific results. While DFT is a common method for evaluating parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and global reactivity descriptors for many organic molecules, dedicated research on this compound is not available in the public domain. Therefore, no data tables on its calculated electronic properties can be provided.

Conformational Analysis and Molecular Modeling

Investigations into the conformational analysis and molecular modeling of this compound have not been specifically reported in the literature. Conformational analysis is critical for understanding the three-dimensional structure and flexibility of a molecule, which influences its physical and biological properties. However, no studies detailing the stable conformers, rotational energy barriers, or preferred spatial arrangements for this compound were found.

Theoretical Studies on Reaction Pathways and Transition States

No theoretical studies detailing the reaction pathways or the structures and energies of transition states involving this compound could be located. Such studies are fundamental for understanding reaction mechanisms, kinetics, and the feasibility of chemical transformations. Without these studies, information regarding the energy barriers for potential reactions of this compound remains uncharacterized.

In Silico Exploration of Molecular Interactions and Binding Modes

A search for in silico studies exploring the molecular interactions and potential binding modes of this compound with biological targets or other molecules also returned no specific results. Molecular docking and simulation are powerful tools to predict how a ligand might interact with a receptor, but there is no published research applying these methods to this compound. Consequently, there is no data available to report on its binding affinities, interaction patterns (such as hydrogen bonding or π-π stacking), or preferred binding orientations with any specific proteins or macromolecules.

Compound Names

As no specific research on this compound or related compounds could be discussed in the article, a table of compound names is not applicable.

Research Applications and Further Derivatization of Cbz 2 Pyridyl L Ala

Utilization as a Chiral Building Block in Target-Oriented Synthesis of Complex Molecules and Natural Products

Chiral building blocks are essential for the synthesis of natural products and pharmaceuticals, as biological targets are almost always chiral and their interactions with other molecules require a precise stereochemical match. Cbz-2'-pyridyl-L-Ala serves as an important chiral synthon for introducing a pyridyl-containing amino acid moiety into larger, more complex molecules. nih.gov The design and synthesis of such versatile chiral building blocks are crucial for the successful construction of biologically active natural products. nih.gov

The synthesis of unnatural amino acids, like this compound, is of significant interest in medicinal chemistry and drug discovery as they allow for the introduction of diverse structural motifs and functional groups into peptides and other molecules. nih.gov The incorporation of these non-natural amino acids can help in studying protein-protein interactions and can endow proteins with new properties and functions. nih.gov

One notable application is in the total synthesis of L-azatyrosine, an antitumor antibiotic. A methodology involving the asymmetric hydrogenation of a (2-pyridyl)dehydroamino acid derivative followed by N-oxide reduction has been developed to produce (2-pyridyl)alanines with high enantiomeric purity, which are key intermediates for L-azatyrosine.

Development of Novel Chiral Ligands and Catalysts Based on the 2'-Pyridyl-L-Alanine Scaffold

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry. acs.orguni-muenchen.de The 2'-pyridyl-L-alanine scaffold, derivable from this compound, is an attractive framework for designing such ligands. The pyridine (B92270) nitrogen and the amino acid functionality provide two potential coordination sites for metal ions, making it a bidentate ligand.

The modular nature of chiral ligands allows for the fine-tuning of the properties of metal complexes to create highly active and efficient catalysts. acs.org The synthesis of novel tropos biphenyl-bisphosphinite ligands based on L-amino acids like alanine (B10760859) has been explored. uni-muenchen.de These ligands, when complexed with metals such as rhodium, can be used in asymmetric hydrogenation reactions. uni-muenchen.de The orientation of the chiral selector unit, derived from the amino acid, influences the stereoselectivity of the catalyzed reaction. uni-muenchen.de

While direct examples of this compound being used as a complete ligand in catalysis are not extensively documented, the underlying 2'-pyridyl-L-alanine structure is a key component in creating chiral environments around a metal center. The strong coordinating ability of the pyridine moiety, however, can sometimes lead to catalyst deactivation, presenting a challenge in the design of effective catalysts. acs.org

Synthesis of Peptidomimetics and Conformationally Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as better stability and oral bioavailability. uniupo.it this compound is a valuable precursor for creating such molecules. The incorporation of unnatural amino acids is a common strategy in the design of peptidomimetics. nih.gov

The synthesis of peptides often involves the coupling of N-protected amino acids, such as Cbz-L-alanine, with other amino acid esters. orgsyn.org The Cbz group is a standard protecting group in peptide synthesis. The synthesis of tetrapeptides and other peptide fragments often utilizes Cbz-protected amino acids as starting materials. nih.gov For instance, the synthesis of a tetrapeptide has been demonstrated starting from Boc-L-phenylalanine, which is then coupled with other peptide fragments. nih.gov Similarly, Cbz-protected glutamine is used as a starting material for the synthesis of other target compounds. nih.gov

Diketopiperazines (DKPs), which are cyclic dipeptides, are versatile scaffolds in the synthesis of complex natural products and bioactive molecules. acs.org Activated DKPs can serve as key building blocks for peptide elongation. acs.org The synthesis of these structures often involves the cyclization of dipeptides, which can be formed from N-protected amino acids.

Functional Materials Research: Integration of Pyridyl-Amino Acid Units into Luminescent or Coordination Complexes

The integration of pyridyl-amino acid units into metal complexes has led to the development of functional materials with interesting photophysical properties, particularly luminescence. nih.govresearchgate.net These materials have potential applications in bioimaging and as sensors.

Several transition metal complexes incorporating pyridyl-amino acid derivatives have been synthesized and their luminescent properties studied. nih.gov For example, rhenium(I) complexes with pyridyl amino acid derivatives have been shown to be taken up by living cells and exhibit luminescence, making them suitable for bioimaging applications. nih.gov Similarly, ruthenium(II) and iridium(III) complexes are also well-studied classes of luminescent compounds. nih.gov

A novel chiral Nickel(II) complex of N-(2-pyridylmethyl)-L-alanine has been synthesized and characterized. scirp.org This complex exhibits photoluminescence, suggesting its potential application in luminescent materials. scirp.org The chirality of the ligand can also lead to the formation of interesting supramolecular structures. scirp.org

The coordination of metal ions with ligands containing pyridine units is a common strategy for constructing luminescent complexes. mdpi.comsoton.ac.uk The photophysical properties of these complexes can be tuned by modifying the ligands. soton.ac.uk

Precursor Chemistry for Diverse Organic Transformations (e.g., α-amino aldehydes, ketones)

N-protected amino acids, including this compound, are important precursors for a variety of organic transformations. One of the most significant applications is their conversion into α-amino aldehydes and α-amino ketones. researchgate.netsemanticscholar.org These functional groups are valuable intermediates in the synthesis of many biologically active compounds and drugs. researchgate.netsemanticscholar.org

A common method to achieve this transformation is through the formation of a Weinreb amide from the N-protected amino acid. researchgate.netsemanticscholar.org The Weinreb amide can then be selectively reduced to the corresponding aldehyde or reacted with a Grignard reagent to form a ketone. researchgate.netsemanticscholar.org An efficient method for the synthesis of Nα-protected amino/peptide Weinreb amides involves the use of N,N'-carbonyldiimidazole (CDI) as an activating agent. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.